Clavulanate lithium
Overview
Description
Lithium clavulanate is a chemical compound with the molecular formula C₈H₈LiNO₅. It is a lithium salt of clavulanic acid, which is a beta-lactamase inhibitor. Clavulanic acid is known for its ability to inhibit beta-lactamase enzymes produced by bacteria, thereby enhancing the efficacy of beta-lactam antibiotics. Lithium clavulanate is primarily used in research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium clavulanate typically involves the reaction of clavulanic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the resulting lithium clavulanate is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, lithium clavulanate is produced by reacting a concentrated solution of clavulanic acid with lithium hydroxide. The reaction mixture is then subjected to crystallization to obtain pure lithium clavulanate. The process involves careful control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium clavulanate undergoes various chemical reactions, including:
Oxidation: Lithium clavulanate can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lithium salts of reduced clavulanic acid derivatives.
Substitution: Lithium clavulanate can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like potassium fluoride or potassium carbonate are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of clavulanic acid.
Reduction: Reduced forms of clavulanic acid.
Substitution: Potassium clavulanate and other cationic clavulanate salts.
Scientific Research Applications
Lithium clavulanate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clavulanic acid derivatives.
Biology: Lithium clavulanate is employed in studies involving beta-lactamase inhibition and antibiotic resistance mechanisms.
Medicine: It is used in the development of pharmaceutical formulations that combine beta-lactam antibiotics with beta-lactamase inhibitors.
Industry: Lithium clavulanate is utilized in the production of antibiotics and as a research tool in the development of new antimicrobial agents
Mechanism of Action
Lithium clavulanate exerts its effects by inhibiting beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes degrade beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, lithium clavulanate protects the antibiotic from degradation, allowing it to exert its antibacterial effects. The molecular targets of lithium clavulanate include the active sites of beta-lactamase enzymes, where it forms a stable complex, thereby preventing the enzyme from interacting with the antibiotic .
Comparison with Similar Compounds
- Potassium clavulanate
- Sodium clavulanate
- Calcium clavulanate
Comparison: Lithium clavulanate is unique due to its lithium ion, which imparts specific properties such as solubility and stability. Compared to potassium and sodium clavulanate, lithium clavulanate may exhibit different pharmacokinetic and pharmacodynamic profiles. The choice of clavulanate salt in pharmaceutical formulations depends on factors such as solubility, stability, and compatibility with other components .
Properties
IUPAC Name |
lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-JSYANWSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046012 | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61177-44-4 | |
Record name | Lithium (2R-(2alpha,3(Z),5alpha))-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo(3.2.0)heptane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanate lithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium [2R-(2α,3(Z),5α)]-3-(2-hydroxyethylidene)-4-oxa-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANATE LITHIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8MJK33EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.